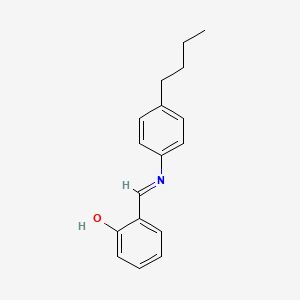![molecular formula C14H16ClNO B6350319 [4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride CAS No. 1158582-95-6](/img/structure/B6350319.png)
[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C14H15NO . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a phenylamine group substituted with a dimethylphenoxy moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride typically involves the reaction of 1,2-dimethyl-3-(4-nitrophenoxy)benzene with suitable reducing agents to form the desired amine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted phenylamine derivatives
Scientific Research Applications
Chemistry: In chemistry, [4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological research to study its effects on various biological pathways. It is often used in assays to investigate enzyme interactions and receptor binding.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: The compound finds applications in the industrial sector as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of [4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
[4-(2,3-Dimethylphenoxy)aniline]: A closely related compound with similar chemical properties but without the hydrochloride salt form.
[4-(2,3-Dimethylphenoxy)phenyl]methanamine: Another similar compound with a methanamine group instead of a phenylamine group.
Uniqueness: [4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
4-(2,3-dimethylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13;/h3-9H,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMJHLJSDGYTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

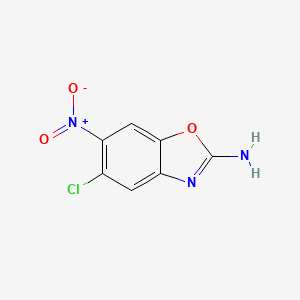



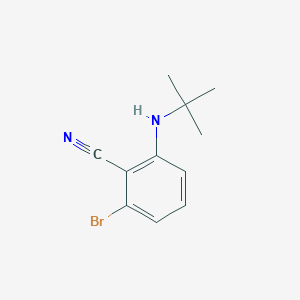


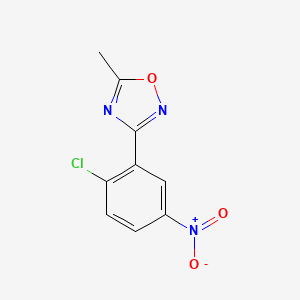
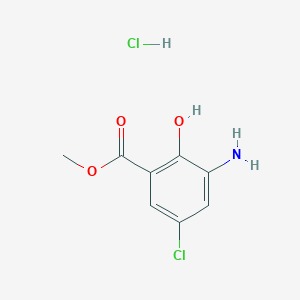


![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
